molecular formula C23H31N3O3 B4219136 3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE

3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4219136
M. Wt: 397.5 g/mol
InChI Key: WFMUUBWSHBHTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes azepane, piperidine, and pyrrolidinedione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions.

    Formation of the pyrrolidinedione core: This can be synthesized through condensation reactions involving suitable dicarbonyl compounds.

    Coupling of the benzyl group: This step usually involves Friedel-Crafts alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1-azepanylcarbonyl)-1-piperidinyl]-1-ethyl-2,5-pyrrolidinedione
  • 3-[4-(1-azepanylcarbonyl)-1-piperidinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione
  • 3-(1-azepanylcarbonyl)-1-(4-ethoxybenzyl)piperidinium

Uniqueness

3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

3-[4-(azepane-1-carbonyl)piperidin-1-yl]-1-benzylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c27-21-16-20(23(29)26(21)17-18-8-4-3-5-9-18)24-14-10-19(11-15-24)22(28)25-12-6-1-2-7-13-25/h3-5,8-9,19-20H,1-2,6-7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMUUBWSHBHTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCN(CC2)C3CC(=O)N(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE
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3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE
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3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE
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3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE
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3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE
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3-[4-(1-AZEPANYLCARBONYL)PIPERIDINO]-1-BENZYLDIHYDRO-1H-PYRROLE-2,5-DIONE

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